molecular formula C9H11N5 B12344135 4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine

4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12344135
M. Wt: 189.22 g/mol
InChI Key: IPIZGFYROSTEHA-UHFFFAOYSA-N
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Description

4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyrazolidine ring with a pyrrolo[2,3-d]pyrimidine core. Such structural features make it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step processes. One common method includes the preparation of intermediate compounds such as ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is further transformed into 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally converted to the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. For instance, the reaction mixture might be stirred at elevated temperatures for several hours to ensure complete conversion of intermediates .

Chemical Reactions Analysis

Types of Reactions

4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated analogs .

Scientific Research Applications

4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine apart is its specific combination of the pyrazolidine and pyrrolo[2,3-d]pyrimidine rings, which imparts unique chemical and biological properties. This structural uniqueness enhances its potential as a multi-targeted kinase inhibitor and its effectiveness in inducing apoptosis in cancer cells .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H11N5/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6/h1-2,5-6,13-14H,3-4H2,(H,10,11,12)

InChI Key

IPIZGFYROSTEHA-UHFFFAOYSA-N

Canonical SMILES

C1C(CNN1)C2=C3C=CNC3=NC=N2

Origin of Product

United States

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